5-Ethyl-1,2,3-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1,2,3-trifluorobenzene is an organic compound with the molecular formula C8H7F3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 1, 2, and 3 positions, and an ethyl group is attached at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,2,3-trifluorobenzene typically involves the fluorination of ethylbenzene derivatives. One common method is the direct fluorination of 5-ethylbenzene using a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1,2,3-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include partially or fully hydrogenated benzene derivatives.
Scientific Research Applications
5-Ethyl-1,2,3-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: It serves as a probe molecule in studies of enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Ethyl-1,2,3-trifluorobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets, leading to altered biochemical pathways or physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trifluorobenzene: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
1,3,5-Trifluorobenzene: Has a different fluorine substitution pattern, leading to variations in chemical reactivity and physical properties.
5-Ethyl-1,2,4-trifluorobenzene: Similar structure but with fluorine atoms at different positions, affecting its chemical behavior and applications.
Uniqueness
5-Ethyl-1,2,3-trifluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an ethyl group and three fluorine atoms makes it a valuable compound for studying the effects of fluorination on aromatic systems and for developing new materials and pharmaceuticals with enhanced performance.
Properties
CAS No. |
923033-05-0 |
---|---|
Molecular Formula |
C8H7F3 |
Molecular Weight |
160.14 g/mol |
IUPAC Name |
5-ethyl-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C8H7F3/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3 |
InChI Key |
YBOZXMVNMPLGHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.